3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime
CAS No.:
Cat. No.: VC10853241
Molecular Formula: C14H16BrN3O2
Molecular Weight: 338.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrN3O2 |
|---|---|
| Molecular Weight | 338.20 g/mol |
| IUPAC Name | (NE)-N-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+ |
| Standard InChI Key | CTUJQJSTSYQBML-FRKPEAEDSA-N |
| Isomeric SMILES | CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/O)OC)C)Br |
| SMILES | CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br |
| Canonical SMILES | CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule consists of a 4-methoxybenzaldehyde oxime backbone modified at the 3-position by a (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl group. Key structural elements include:
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Benzaldehyde oxime: The parent aldehyde at position 1 of the benzene ring is converted to an oxime (-CH=N-OH), while a methoxy (-OCH₃) group occupies position 4.
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Pyrazole substituent: A 1H-pyrazole ring substituted with bromine (position 4) and methyl groups (positions 3 and 5) is tethered to the benzene via a methylene (-CH₂-) bridge at position 3 .
Stereochemical Considerations
The oxime group introduces potential E/Z isomerism due to restricted rotation around the C=N bond. Computational studies of similar oximes suggest the E-isomer is typically favored due to reduced steric hindrance between the oxime hydroxyl and adjacent substituents .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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4-Methoxy-3-(bromomethyl)benzaldehyde oxime
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4-Bromo-3,5-dimethyl-1H-pyrazole
Coupling these fragments via nucleophilic substitution or metal-catalyzed cross-coupling represents a plausible route.
Synthesis of 4-Methoxy-3-(hydroxymethyl)benzaldehyde
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Friedel-Crafts acylation: Methoxybenzene undergoes formylation at position 3 using dichloromethyl methyl ether and AlCl₃ to yield 3-formyl-4-methoxybenzene.
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Reduction: The formyl group is reduced to a hydroxymethyl (-CH₂OH) group using NaBH₄ in ethanol .
Bromination and Oxime Formation
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Bromination: Treatment of 3-(hydroxymethyl)-4-methoxybenzaldehyde with PBr₃ in dichloromethane converts the hydroxymethyl to bromomethyl (-CH₂Br).
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Oxime formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol generates the oxime .
Pyrazole Coupling
The bromomethyl intermediate reacts with 4-bromo-3,5-dimethyl-1H-pyrazole under SN2 conditions (K₂CO₃, DMF, 60°C) to install the pyrazole moiety .
Alternative Coupling Strategies
Recent advances in T3P®-mediated couplings (propylphosphonic anhydride) demonstrate efficacy in conjugating heterocycles to aromatic systems. A mixture of the pyrazole carboxylic acid derivative and T3P® in DMF could facilitate this linkage, though adaptation would require precursor modification .
Physicochemical Properties
Predicted properties derived from structural analogs and computational models include:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, CH=N-OH)
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δ 6.95–7.15 (m, 3H, aromatic H)
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δ 5.02 (s, 2H, CH₂-pyrazole)
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δ 3.82 (s, 3H, OCH₃)
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δ 2.34 (s, 6H, pyrazole-CH₃)
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¹³C NMR:
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δ 158.9 (C=N-OH)
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δ 149.2 (pyrazole C-Br)
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δ 56.1 (OCH₃)
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Infrared Spectroscopy
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Strong absorption at 1665 cm⁻¹ (C=N stretch)
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Broad band at 3200–3400 cm⁻¹ (O-H stretch, oxime)
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